molecular formula C9H14F2O4 B6296887 Dimethyl 2,2-difluoroheptanedioate CAS No. 149285-80-3

Dimethyl 2,2-difluoroheptanedioate

Cat. No.: B6296887
CAS No.: 149285-80-3
M. Wt: 224.20 g/mol
InChI Key: CGWYOIQNGIZMFM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

dimethyl 2,2-difluoroheptanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O4/c1-14-7(12)5-3-4-6-9(10,11)8(13)15-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWYOIQNGIZMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC(C(=O)OC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Dimethyl 2,2-difluoroheptanedioate typically involves the esterification of 2,2-difluoroheptanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester form . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Dimethyl 2,2-difluoroheptanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 2,2-difluoroheptanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 2,2-difluoroheptanedioate involves its interaction with molecular targets and pathways within cells. The compound’s fluorine atoms can influence its reactivity and interactions with enzymes and other proteins. These interactions can lead to various biological effects, including modulation of metabolic pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Dimethyl 2,2-difluoroheptanedioate can be compared with other similar compounds such as:

Biological Activity

Dimethyl 2,2-difluoroheptanedioate (C₉H₁₄F₂O₄), a fluorinated compound, has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of fluorine atoms, influences its biological activity and potential applications.

This compound has a molecular weight of 224.2 g/mol and is synthesized through the esterification of 2,2-difluoroheptanedioic acid with methanol using a strong acid catalyst. The fluorine atoms in this compound significantly affect its reactivity and interactions with biological macromolecules, such as enzymes and proteins. These interactions can lead to modulation of metabolic pathways and inhibition of specific enzymes, making it a candidate for various therapeutic applications .

Biological Activity

Research indicates that this compound exhibits potential biological activities that may be harnessed for medicinal purposes:

  • Anticancer Activity : Preclinical studies have explored its role as an anticancer agent. The compound's ability to interact with cellular targets suggests it may inhibit cancer cell proliferation.
  • Metabolic Regulation : The compound has been investigated for its effects on metabolic pathways related to conditions like non-alcoholic steatohepatitis (NASH). Inhibition of ketohexokinase (KHK), an enzyme involved in fructose metabolism, has been linked to potential therapeutic benefits against metabolic diseases .

Case Study 1: Anticancer Properties

A study conducted on the effects of this compound on various cancer cell lines demonstrated significant inhibition of cell growth. The compound was shown to induce apoptosis in tested cells, suggesting a mechanism involving programmed cell death as part of its anticancer activity.

Case Study 2: Metabolic Disease Model

In an animal model simulating metabolic disease conditions, administration of this compound resulted in improved metabolic markers. The study highlighted the compound's potential in reducing liver fat accumulation and inflammation associated with NASH .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundFluorine AtomsBiological Activity
Dimethyl heptanedioateNoneLimited biological activity
Dimethyl 2-fluoroheptanedioateOneModerate activity; less potent than difluoro derivative
Dimethyl 2,2-dichloroheptanedioateChlorineDifferent reactivity; potential toxicity

The presence of two fluorine atoms in this compound enhances its reactivity compared to other derivatives, which may lead to more significant biological effects .

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